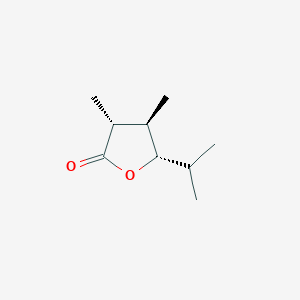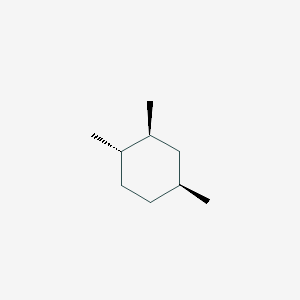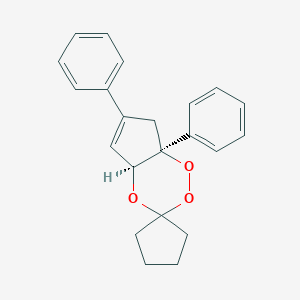
Pentatroxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentatroxane is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicine. It is a member of the family of heterocyclic compounds, which are known for their diverse biological activities. Pentatroxane has been shown to have promising anticancer properties, making it a subject of intense research in recent years.
Mecanismo De Acción
The mechanism of action of pentatroxane is not well understood. However, it is believed to exert its antitumor effects through the induction of apoptosis, or programmed cell death, in cancer cells. Pentatroxane has also been shown to inhibit the growth and proliferation of cancer cells by interfering with DNA synthesis and repair.
Efectos Bioquímicos Y Fisiológicos
Pentatroxane has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis, leading to cell cycle arrest and apoptosis. Pentatroxane has also been shown to inhibit the activity of certain enzymes involved in DNA repair, making it an effective anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of pentatroxane is its potent antitumor activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer therapy. However, one of the limitations of pentatroxane is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on pentatroxane. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the development of new drug delivery systems that can improve the solubility and bioavailability of pentatroxane. Additionally, further studies are needed to better understand the mechanism of action of pentatroxane and its potential applications in cancer therapy.
Métodos De Síntesis
Pentatroxane can be synthesized using a variety of methods, including the reaction of 1,2,4,5-tetrazine with a suitable alkylating agent. The synthesis of pentatroxane can be achieved using either chemical or enzymatic methods. Chemical synthesis involves the use of reagents and solvents to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction.
Aplicaciones Científicas De Investigación
Pentatroxane has been extensively studied for its potential use in cancer therapy. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer. Pentatroxane has also been shown to have a synergistic effect when used in combination with other chemotherapy drugs, making it a promising candidate for combination therapy.
Propiedades
Número CAS |
124378-33-2 |
|---|---|
Nombre del producto |
Pentatroxane |
Fórmula molecular |
C22H22O3 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(4aS,7aS)-6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,1'-cyclopentane] |
InChI |
InChI=1S/C22H22O3/c1-3-9-17(10-4-1)18-15-20-22(16-18,19-11-5-2-6-12-19)25-24-21(23-20)13-7-8-14-21/h1-6,9-12,15,20H,7-8,13-14,16H2/t20-,22-/m0/s1 |
Clave InChI |
IIBNWGMRDCFPEU-UNMCSNQZSA-N |
SMILES isomérico |
C1CCC2(C1)O[C@H]3C=C(C[C@]3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1CCC2(C1)OC3C=C(CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1CCC2(C1)OC3C=C(CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
Sinónimos |
pentatroxane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



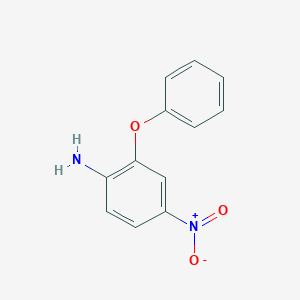
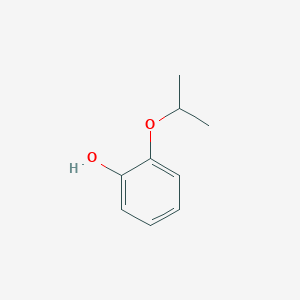
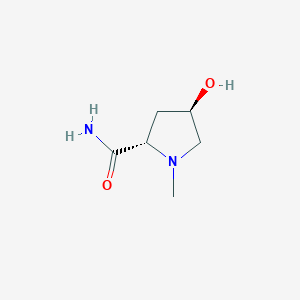
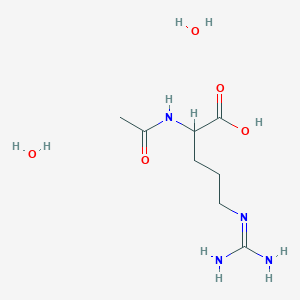
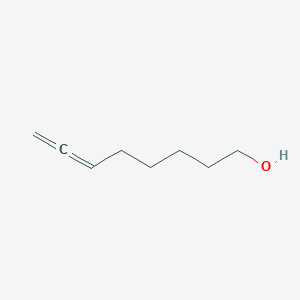
![Furo[3,2-c]pyridin-6-ylmethanol](/img/structure/B44711.png)
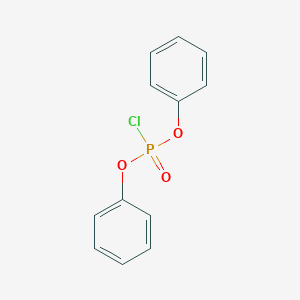
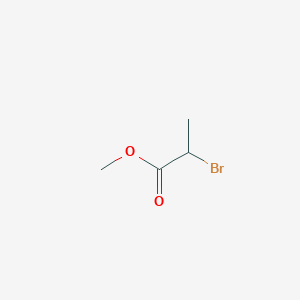
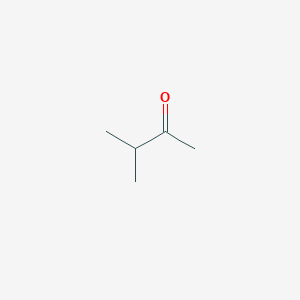
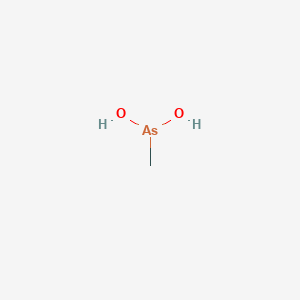
![1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane](/img/structure/B44732.png)
